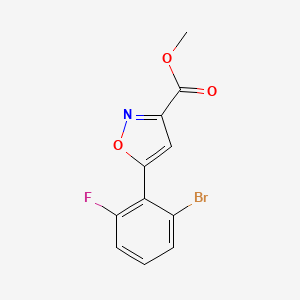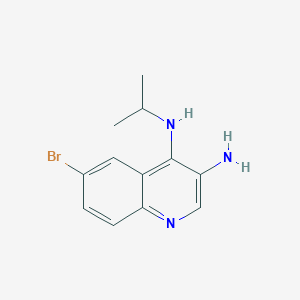
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane is a macrocyclic compound with the molecular formula C15H29NO2S4 and a molecular weight of 383.66 g/mol . This compound is characterized by its four sulfur atoms and one nitrogen atom within a 15-membered ring structure. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common synthetic route includes the reaction of a linear tetraamine with a thiol under specific conditions to form the macrocyclic ring. The Boc group is introduced to protect the nitrogen atom during the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Mechanism of Action
The mechanism of action of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation forms stable complexes that can be used in various applications, such as radiopharmaceuticals for imaging and therapy. The molecular targets and pathways involved depend on the specific metal ion and application .
Comparison with Similar Compounds
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane can be compared with other macrocyclic compounds, such as:
1,4,7,10-tetraazacyclododecane (DOTA): DOTA is widely used in medical imaging and therapy due to its ability to form stable complexes with a variety of metal ions.
1,4,7,10-tetraoxa-13-azacyclopentadecane: This compound has a similar macrocyclic structure but contains oxygen atoms instead of sulfur, affecting its chelation properties.
The uniqueness of this compound lies in its sulfur-rich structure, which provides distinct chelation properties compared to oxygen or nitrogen-containing macrocycles.
Properties
Molecular Formula |
C15H29NO2S4 |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
tert-butyl 1,4,7,10-tetrathia-13-azacyclopentadecane-13-carboxylate |
InChI |
InChI=1S/C15H29NO2S4/c1-15(2,3)18-14(17)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-16/h4-13H2,1-3H3 |
InChI Key |
KIKFXCZQUGTISV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCCSCCSCCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)

![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)




![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
